molecular formula C12H16F3NS B1673494 Tiflorex CAS No. 59173-25-0

Tiflorex

Cat. No. B1673494
CAS RN: 59173-25-0
M. Wt: 263.32 g/mol
InChI Key: HNONSDNCRNUTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flutiorex is an anorectic drug.

properties

CAS RN

59173-25-0

Product Name

Tiflorex

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3

InChI Key

HNONSDNCRNUTCT-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Appearance

Solid powder

Other CAS RN

59173-25-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

flutiorex
flutiorex hydrochloride, (+-)-isomer
flutiorex, (+)-isomer
flutiorex, (-)-isomer
SL 72340
tiflorex

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.85 g (40 mmols) of formic acid are introduced into a 50 ml two necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170° C., 2 ml of concentrated hydrochloric acid and 2 ml of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1.85 g (40 mmols) of formic acid are introduced into a 50 ml. two-necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml. of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g. (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170°C., 2 ml. of concentrated hydrochloric acid and 2 ml. of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml. of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml. of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml. of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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